3-amino-3-methyl-1-[3-methyl-4-(propan-2-yl)phenyl]thiourea
Overview
Description
3-amino-3-methyl-1-[3-methyl-4-(propan-2-yl)phenyl]thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals. This compound, in particular, has a unique structure that includes an amino group, a methyl group, and a phenyl group substituted with a propan-2-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-3-methyl-1-[3-methyl-4-(propan-2-yl)phenyl]thiourea typically involves the reaction of an isothiocyanate with an amine. One common method is the reaction of 3-methyl-4-(propan-2-yl)phenyl isothiocyanate with 3-amino-3-methyl-1-thiourea under mild conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to increase yield and reduce production costs. The choice of solvent, temperature, and reaction time are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-amino-3-methyl-1-[3-methyl-4-(propan-2-yl)phenyl]thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The amino and thiourea groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Nucleophiles: Halides or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonyl derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-amino-3-methyl-1-[3-methyl-4-(propan-2-yl)phenyl]thiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential use in the development of new pharmaceuticals, particularly as an antimicrobial and anticancer agent.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-amino-3-methyl-1-[3-methyl-4-(propan-2-yl)phenyl]thiourea involves its interaction with specific molecular targets. The amino and thiourea groups can form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiourea: A simpler compound with similar functional groups but lacking the phenyl and propan-2-yl substitutions.
Phenylthiourea: Contains a phenyl group but lacks the additional methyl and propan-2-yl groups.
Methylthiourea: Contains a methyl group but lacks the phenyl and propan-2-yl groups.
Uniqueness
3-amino-3-methyl-1-[3-methyl-4-(propan-2-yl)phenyl]thiourea is unique due to its specific substitution pattern, which can lead to distinct biological activities and chemical reactivity compared to other thioureas. The presence of the propan-2-yl group on the phenyl ring can influence its interaction with molecular targets and its overall stability.
Properties
IUPAC Name |
1-amino-1-methyl-3-(3-methyl-4-propan-2-ylphenyl)thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3S/c1-8(2)11-6-5-10(7-9(11)3)14-12(16)15(4)13/h5-8H,13H2,1-4H3,(H,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYMACDXLGPOET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=S)N(C)N)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201160522 | |
Record name | 1-Methyl-N-[3-methyl-4-(1-methylethyl)phenyl]hydrazinecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201160522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946386-73-8 | |
Record name | 1-Methyl-N-[3-methyl-4-(1-methylethyl)phenyl]hydrazinecarbothioamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946386-73-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-N-[3-methyl-4-(1-methylethyl)phenyl]hydrazinecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201160522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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